molecular formula C18H13NO6S2 B3006398 2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-74-9

2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B3006398
CAS No.: 853903-74-9
M. Wt: 403.42
InChI Key: LGFSGPBOQHOTKH-CHHVJCJISA-N
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Description

2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a recognized potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel source . TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, playing a critical role in nociception (pain sensation), neurogenic inflammation, and airway responsiveness source . This compound, a rhodanine derivative, effectively blocks channel activation by various agonists, including allyl isothiocyanate (AITC, found in mustard oil) and cinnamaldehyde source . Its high potency and selectivity make it an essential pharmacological tool for dissecting TRPA1's function in in vitro and in vivo models of pain, itch, and respiratory diseases. Researchers utilize this antagonist to validate TRPA1's involvement in disease pathways and to explore potential therapeutic strategies for chronic pain conditions and inflammatory disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6S2/c1-25-14-6-9(2-4-13(14)21)7-15-16(22)19(18(26)27-15)10-3-5-12(20)11(8-10)17(23)24/h2-8,20-21H,1H3,(H,23,24)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFSGPBOQHOTKH-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituent at 5-Position Biological Activity Reference
Target Compound 4-Hydroxy-3-methoxyphenyl Anticancer, Antibacterial*
(Z)-3-(3-Hydroxyphenyl)-5-((1-Methyl-1H-Indol-3-Yl)Methylene)-2-Thioxothiazolidin-4-One 1-Methylindol-3-yl Antibacterial, Antifungal
(Z)-5-(3-Fluorobenzylidene)-2-Thioxothiazolidin-4-One 3-Fluorophenyl Anticancer (Sarcoma cell lines)
(5Z)-5-(2-Methylbenzylidene)-3-Phenyl-2-Thioxo-1,3-Thiazolidin-4-One 2-Methylphenyl Crystallographic studies
4-[(5Z)-5-[(2-Methoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Butanoic Acid 2-Methoxyphenyl Supplier-listed (no bioactivity)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-hydroxy-3-methoxyphenyl group in the target compound provides electron-donating effects, enhancing stability and interaction with polar residues in enzymes. In contrast, 3-fluorophenyl (electron-withdrawing) in ’s compound may improve membrane permeability but reduce solubility .
  • Aromatic vs. Heteroaromatic Substituents : Indolylmethylene derivatives () exhibit enhanced antifungal activity due to the planar indole ring, which facilitates π-π stacking with fungal enzyme targets .

Anticancer Activity:

  • The target compound’s 4-hydroxy-3-methoxyphenyl group shows IC₅₀ values comparable to (Z)-5-(4-nitrobenzylidene) derivatives () against breast cancer cell lines (MCF-7), likely due to enhanced hydrogen bonding with kinase domains .
  • Fluorinated analogues () exhibit selectivity for sarcoma cells, suggesting halogen interactions with hydrophobic enzyme pockets .

Antimicrobial Activity:

  • Indolylmethylene derivatives () demonstrate superior antifungal activity (MIC = 8 µg/mL against Candida albicans) compared to the target compound, attributed to the indole moiety’s penetration into fungal membranes .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this thiazolidinone derivative?

Answer:
The synthesis typically involves a multi-step approach:

Condensation Reaction : Reacting a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with an aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in a refluxing mixture of DMF and acetic acid to form a Schiff base intermediate .

Cyclization : Treating the intermediate with chloroacetic acid and sodium acetate to form the thiazolidinone core. Reaction conditions (e.g., reflux duration, solvent ratios) are critical for yield optimization, as shown in studies achieving 34–74% yields for analogous compounds .

Purification : Recrystallization from DMF-acetic acid or ethanol mixtures ensures purity .

Basic: How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Answer:
The Z-isomer is verified via:

  • X-ray Crystallography : Crystal structure analysis resolves double-bond geometry, as demonstrated for related (5Z)-thiazolidinones .
  • NMR Spectroscopy : Distinct coupling constants (e.g., 3JHH^3J_{H-H} values) and NOE correlations differentiate Z/E isomers. For example, in similar compounds, Z-configuration shows NOE between the benzylidene proton and thiazolidinone protons .

Advanced: How can researchers address discrepancies in reported antimicrobial activity data for this compound class?

Answer:
Contradictions often stem from:

  • Assay Variability : Differences in microbial strains, inoculum size, or agar diffusion methods. Standardization using CLSI/MIC protocols is recommended .
  • Compound Stability : Decomposition under assay conditions (e.g., pH or temperature shifts) can skew results. Stability studies via HPLC or TGA (e.g., decomposition points at 160–246°C for analogs ) should precede bioactivity screening.
  • Synergistic Effects : Co-administered solvents (e.g., DMSO) may modulate activity. Controls with carrier solvents are essential .

Advanced: What computational strategies predict this compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Molecular electrostatic potential (MEP) maps identify electron-deficient regions (e.g., the 4-oxo group or sulfanylidene sulfur) prone to nucleophilic attack .
  • Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps quantify reactivity. For example, thiazolidinone derivatives with LUMO energies near -2.5 eV exhibit higher electrophilicity .
  • MD Simulations : Solvent effects (e.g., polar aprotic vs. protic) on transition states can be modeled to optimize reaction conditions .

Basic: What spectroscopic techniques characterize the thiazolidinone core and substituents?

Answer:

  • 1^1H/13^13C NMR : Key signals include:
    • Thiazolidinone C=O at δ 170–175 ppm .
    • Benzylidene proton (Ar–CH=) at δ 7.8–8.2 ppm (singlet, integration 1H) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) confirm core structure .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Advanced: How does substituent variation on the phenyl rings affect enzymatic inhibition?

Answer:

  • Structure-Activity Relationship (SAR) :
    • 4-Hydroxy-3-methoxyphenyl : Enhances hydrogen bonding with enzyme active sites (e.g., tyrosinase or COX-2), as seen in analogs with IC50_{50} values <10 μM .
    • Sulfanylidene Group : Acts as a Michael acceptor, enabling covalent binding to cysteine residues in targets like thioredoxin reductase .
  • Docking Studies : AutoDock/Vina simulations can predict binding affinities. For example, methoxy groups at the 3-position improve hydrophobic interactions in PPAR-γ binding pockets .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) separates polar byproducts .
  • Recrystallization : DMF-acetic acid (1:2 v/v) is effective for analogs with solubility >50 mg/mL at 80°C .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related isomers .

Advanced: Can this compound act as a dual inhibitor for enzymes with overlapping active sites?

Answer:

  • Kinetic Studies : Competitive vs. non-competitive inhibition assays (e.g., Lineweaver-Burk plots) differentiate mechanisms. For example, thiazolidinones with azo linkages show dual α-amylase/α-glucosidase inhibition at Ki values of 1.2–3.8 μM .
  • Proteomic Profiling : Activity-based protein profiling (ABPP) using fluorescent probes identifies off-target interactions .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (common for benzylidene derivatives) .
  • Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the sulfanylidene group .
  • Decomposition Monitoring : Periodic TGA/DSC analysis detects thermal degradation above 160°C .

Advanced: How can cryo-EM or X-ray crystallography elucidate this compound’s binding mode in enzyme complexes?

Answer:

  • Co-crystallization : Soak enzymes (e.g., human carbonic anhydrase) with the compound at 10 mM in crystallization buffer (pH 7.4).
  • Data Collection : High-resolution (1.5–2.0 Å) X-ray data (e.g., synchrotron sources) resolve ligand electron density maps, as shown for rohitukine-thiazolidinone complexes .
  • Refinement : Software like PHENIX or Coot models hydrogen bonds (e.g., between 2-hydroxybenzoic acid and Arg residues) .

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